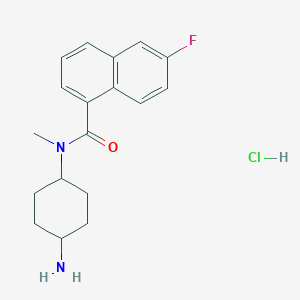
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a fluoro group and a carboxamide moiety, as well as a cyclohexyl ring with an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the fluoro group through electrophilic aromatic substitution. The carboxamide moiety is then introduced via an amide coupling reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
化学反応の分析
Types of Reactions
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group on the cyclohexyl ring can be oxidized to form a nitro group.
Reduction: The carboxamide moiety can be reduced to form an amine.
Substitution: The fluoro group on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-aminocyclohexyl)-6-chloro-N-methylnaphthalene-1-carboxamide hydrochloride
- N-(4-aminocyclohexyl)-6-bromo-N-methylnaphthalene-1-carboxamide hydrochloride
- N-(4-aminocyclohexyl)-6-iodo-N-methylnaphthalene-1-carboxamide hydrochloride
Uniqueness
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C18H22ClFN2O |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H21FN2O.ClH/c1-21(15-8-6-14(20)7-9-15)18(22)17-4-2-3-12-11-13(19)5-10-16(12)17;/h2-5,10-11,14-15H,6-9,20H2,1H3;1H |
InChIキー |
CDNSSRXJCGCHMA-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC(CC1)N)C(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


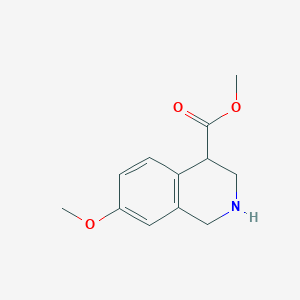

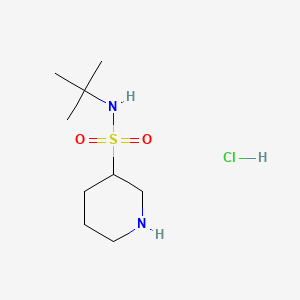
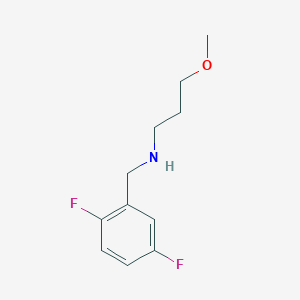
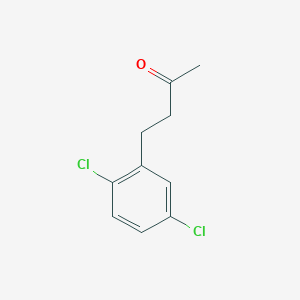
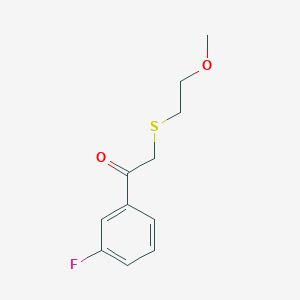
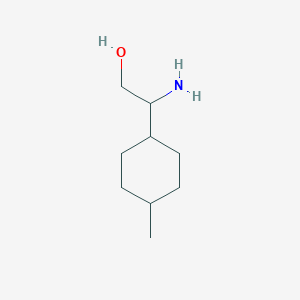
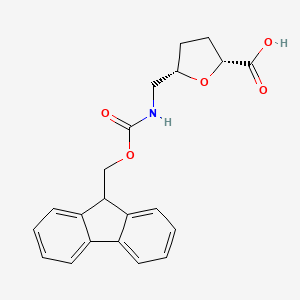
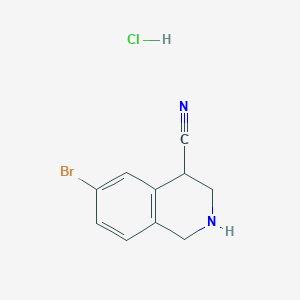
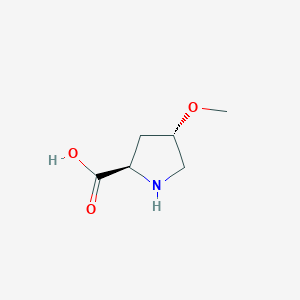
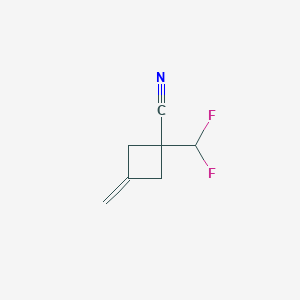
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
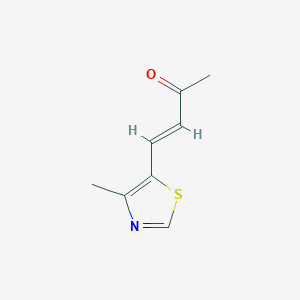
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
